molecular formula C21H25N3O3 B251085 2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B251085
M. Wt: 367.4 g/mol
InChI Key: VJNPMTAZEDPQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MPPL and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPPL is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. MPPL has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPPL has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPPL has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, MPPL has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MPPL has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of MPPL is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MPPL. One area of interest is its potential as a therapeutic agent for chronic pain and inflammation-related disorders. Additionally, more research is needed to fully understand the mechanism of action of MPPL and its potential as an antidepressant and anxiolytic agent. Further studies are also needed to investigate the neuroprotective effects of MPPL and its potential as a therapeutic agent for neurodegenerative disorders.

Synthesis Methods

The synthesis of MPPL involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.

Scientific Research Applications

MPPL has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. MPPL has also been studied for its potential as an antidepressant and anxiolytic agent.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H25N3O3/c1-3-20(25)24-14-12-23(13-15-24)17-10-8-16(9-11-17)22-21(26)18-6-4-5-7-19(18)27-2/h4-11H,3,12-15H2,1-2H3,(H,22,26)

InChI Key

VJNPMTAZEDPQJT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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